molecular formula C19H18N4O2S B2944603 9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one CAS No. 379251-50-0

9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one

Cat. No. B2944603
M. Wt: 366.44
InChI Key: SLKIEBZHNAITAI-UHFFFAOYSA-N
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Description

“9,10-dimethyl-5-morpholino-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one” is a chemical compound with the linear formula C23H17ClN4O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., of this compound are not available in the current resources .

Scientific Research Applications

  • Heterocyclic Chemistry : The compound has been studied for its properties in heterocyclic chemistry. For example, Clark and Smith (1972) investigated the cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by nucleophiles, which is related to the morpholino group present in the compound (Clark & Smith, 1972).

  • Synthesis and Applications : The compound's derivatives have been synthesized for various applications. Lei et al. (2017) described a rapid and green synthetic method for a morpholine derivative, highlighting its importance as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

  • Novel Heterocyclic Systems : The synthesis of novel heterocyclic systems involving morpholino groups and related structures has been a focus of research. Karimian and Karimi (2020) synthesized new compounds with morpholino groups, contributing to the development of diverse heterocyclic systems (Karimian & Karimi, 2020).

  • Chemistry and Cyclization Reactions : The chemistry and cyclization reactions of related derivatives have been explored. Badr et al. (1992) investigated the treatment of pyrimido thienoquinoxaline derivatives, which are structurally related to the compound (Badr et al., 1992).

  • Anticancer Properties : Some studies have focused on the anticancer properties of derivatives of this compound. Liu et al. (2014) designed and synthesized thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds, showing potent antitumor activities (Liu et al., 2014).

  • Synthesis and Biological Evaluation : The synthesis and biological evaluation of related pyrimidine derivatives as PI3 kinase inhibitors were conducted by Hayakawa et al. (2007), highlighting the compound's relevance in developing novel inhibitors (Hayakawa et al., 2007).

  • Neurotropic Activity : The neurotropic activity of thieno[3,2-d]pyrimidine derivatives has been studied. Paronikyan et al. (2010) developed methods for the synthesis of condensed thieno[3,2-d]pyrimidines and investigated their neurotropic properties (Paronikyan et al., 2010).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-11-12(2)26-18-15(11)19(24)23-16(20-18)13-5-3-4-6-14(13)17(21-23)22-7-9-25-10-8-22/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIEBZHNAITAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one

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